molecular formula C20H15FO4 B11167990 5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one

5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one

Cat. No.: B11167990
M. Wt: 338.3 g/mol
InChI Key: ANAXUOSCQHPKQQ-UHFFFAOYSA-N
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Description

5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with an ethyl group at the 5-position and a 3-fluoro-4-methoxyphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-(3-fluoro-4-methoxyphenyl)coumarin.

    Formation of Furochromenone Core: The coumarin derivative undergoes cyclization to form the furochromenone core. This step often involves the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the furochromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-3-(4-fluorophenyl)furo[3,2-g]chromen-7-one
  • 5-Ethyl-3-(4-methoxyphenyl)furo[3,2-g]chromen-7-one
  • 5-Ethyl-3-(3-methoxyphenyl)furo[3,2-g]chromen-7-one

Uniqueness

5-Ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one is unique due to the presence of both a fluoro and a methoxy group on the phenyl ring. This combination of substituents can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H15FO4

Molecular Weight

338.3 g/mol

IUPAC Name

5-ethyl-3-(3-fluoro-4-methoxyphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C20H15FO4/c1-3-11-7-20(22)25-19-9-18-14(8-13(11)19)15(10-24-18)12-4-5-17(23-2)16(21)6-12/h4-10H,3H2,1-2H3

InChI Key

ANAXUOSCQHPKQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=C(C=C4)OC)F

Origin of Product

United States

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